
1H-Imidazole-1-acetic acid, 4-(4-propoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole-1-acetic acid, 4-(4-propoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an imidazole ring, a propoxyphenyl group, and a bis(2-chloroethyl)amino group.
Vorbereitungsmethoden
The synthesis of 1H-Imidazole-1-acetic acid, 4-(4-propoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide involves multiple steps. The synthetic route typically starts with the preparation of the imidazole ring, followed by the introduction of the acetic acid group. The propoxyphenyl group is then attached, and finally, the bis(2-chloroethyl)amino group is introduced through a series of reactions involving chlorination and amination. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1H-Imidazole-1-acetic acid, 4-(4-propoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
1H-Imidazole-1-acetic acid, 4-(4-propoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer due to its bis(2-chloroethyl)amino group, which is known for its alkylating properties.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1H-Imidazole-1-acetic acid, 4-(4-propoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide involves its interaction with molecular targets such as DNA and proteins. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is particularly relevant in its potential anticancer activity .
Vergleich Mit ähnlichen Verbindungen
1H-Imidazole-1-acetic acid, 4-(4-propoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide can be compared with similar compounds such as:
1H-Imidazole-1-acetic acid, 4-(3-nitro-4-propoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide: Similar structure but with a nitro group instead of a propoxyphenyl group.
1H-Imidazole-1-acetic acid, 4-(4-methoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide: Similar structure but with a methoxy group instead of a propoxyphenyl group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
93637-64-0 |
|---|---|
Molekularformel |
C25H29Cl2N5O2 |
Molekulargewicht |
502.4 g/mol |
IUPAC-Name |
N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-[4-(4-propoxyphenyl)imidazol-1-yl]acetamide |
InChI |
InChI=1S/C25H29Cl2N5O2/c1-2-15-34-23-9-5-21(6-10-23)24-17-31(19-28-24)18-25(33)30-29-16-20-3-7-22(8-4-20)32(13-11-26)14-12-27/h3-10,16-17,19H,2,11-15,18H2,1H3,(H,30,33)/b29-16+ |
InChI-Schlüssel |
VSMNHDKEAPANGP-MUFRIFMGSA-N |
Isomerische SMILES |
CCCOC1=CC=C(C=C1)C2=CN(C=N2)CC(=O)N/N=C/C3=CC=C(C=C3)N(CCCl)CCCl |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C2=CN(C=N2)CC(=O)NN=CC3=CC=C(C=C3)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


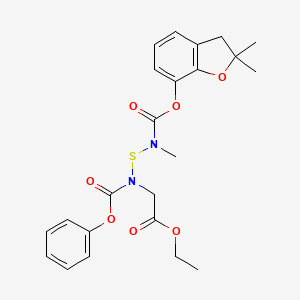
![N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride](/img/structure/B12711320.png)
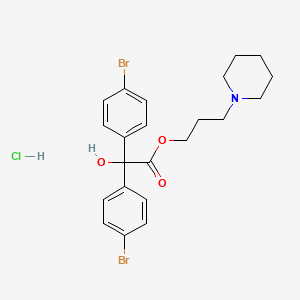
![N-[2-[[2-Hydroxy-3-[4-(phenylmethoxy)phenoxy]propyl]amino]ethyl]morpholine-4-carboxamide](/img/structure/B12711333.png)
![Ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro9-(trifluoromethyl)decyl] phosphate](/img/structure/B12711344.png)

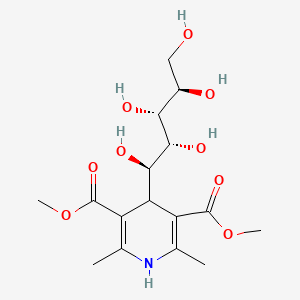
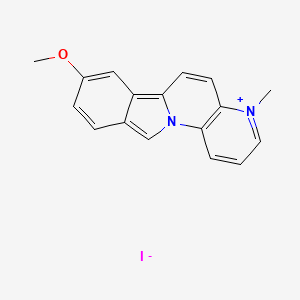
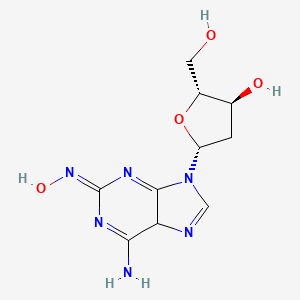
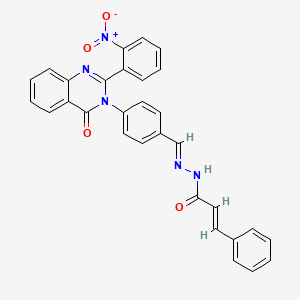
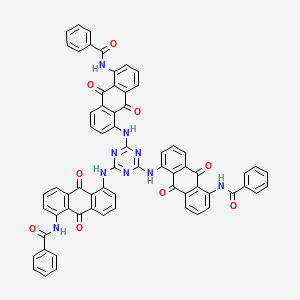

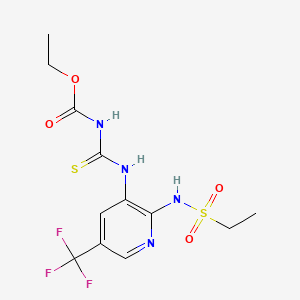
![calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N,N-dimethylcarbamate;dichloride](/img/structure/B12711409.png)
